1-(4-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine
Description
The compound 1-(4-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine features a 1,2,3-triazole core substituted at position 1 with a 4-fluorophenyl group and at position 4 with a thiazole ring bearing a 4-methoxyphenyl substituent. This structure is characteristic of compounds explored for therapeutic applications, particularly due to the synergistic effects of fluorine (electron-withdrawing) and methoxy (electron-donating) groups on pharmacokinetics and target binding .
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5OS/c1-25-14-8-2-11(3-9-14)15-10-26-18(21-15)16-17(20)24(23-22-16)13-6-4-12(19)5-7-13/h2-10H,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXGOQCYHOVRCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a novel synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structural characteristics, and pharmacological properties.
Structural Characteristics
The molecular formula for the compound is C_{20}H_{19FN_4OS. The structure consists of a triazole ring connected to a thiazole moiety and substituted phenyl groups. The presence of fluorine and methoxy groups on the phenyl rings is significant for enhancing biological activity.
Table 1: Structural Overview
| Component | Description |
|---|---|
| Molecular Weight | 369.46 g/mol |
| Chemical Structure | Chemical Structure |
| Key Functional Groups | Triazole, Thiazole, Fluorophenyl, Methoxyphenyl |
Synthesis
The synthesis of this compound involves several steps including the formation of the thiazole ring and subsequent coupling reactions. A typical synthesis pathway includes:
- Formation of Thiazole : Reaction between appropriate thioketones and aldehydes.
- Triazole Formation : Utilizing click chemistry methods to form the triazole ring.
- Final Coupling : Connecting the thiazole and triazole components through amine linkages.
Anticancer Activity
Recent studies have indicated that compounds containing triazole and thiazole moieties exhibit significant anticancer properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines.
- Case Study : In vitro studies demonstrated that the compound exhibited IC50 values comparable to known anticancer agents like doxorubicin against A-431 (human epidermoid carcinoma) cells with an IC50 value of less than 10 µM .
Anticonvulsant Properties
Research has also explored the anticonvulsant potential of thiazole derivatives. The compound was tested in a picrotoxin-induced convulsion model, showing promising results in reducing seizure frequency.
- Case Study : In a study involving various thiazole derivatives, compounds similar to this one displayed protection indices indicating significant anticonvulsant activity .
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Inhibition of Enzymatic Activity : The triazole moiety is known to inhibit certain enzymes involved in cancer cell proliferation.
- Receptor Modulation : The compound may act as an antagonist or modulator at various receptors involved in neurotransmission and cancer pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the phenyl and thiazole rings can enhance potency:
- Fluorine Substitution : The presence of fluorine is associated with increased lipophilicity and improved binding affinity to target proteins.
- Methoxy Group Influence : The methoxy group enhances solubility and may influence receptor interactions.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Fluorine at para position | Increases binding affinity |
| Methoxy at para position | Enhances solubility and bioavailability |
Comparison with Similar Compounds
Halogen-Substituted Derivatives
Compound 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
Compound 5 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
- Structural Differences : Compounds 4 and 5 differ only in the halogen (Cl vs. Br) on the aryl group. Both are isostructural with triclinic P̄1 symmetry and two independent molecules per asymmetric unit. The chloro derivative (4) exhibits slightly altered crystal packing due to steric and electronic effects compared to the bromo analog (5) .
- Biological Implications : The chloro derivative (4) has demonstrated antimicrobial activity, suggesting halogen choice significantly impacts bioactivity. Fluorine in the target compound may enhance metabolic stability and membrane permeability .
Methoxyphenyl and Thiazole Variants
1-(4-Methoxyphenyl)-4-phenyl-1H-1,2,3-triazol-5-amine (16a) :
- Structural Differences : Lacks the thiazole moiety, replaced by a phenyl group. The methoxyphenyl at position 1 is retained.
1-(4-Chlorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine :
- Structural Differences : Chlorine replaces fluorine on the triazole-linked phenyl group.
- Molecular Weight: 383.86 vs. ~367.86 (target compound).
Heterocyclic Core Modifications
1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-amine :
- Structural Differences : Pyrazole replaces the triazole core. The thiazole and fluorophenyl groups are retained.
- Implications : Pyrazole's reduced aromaticity compared to triazole may decrease planarity and affect binding to flat enzymatic pockets. This underscores the triazole's utility in maintaining rigid, planar conformations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
